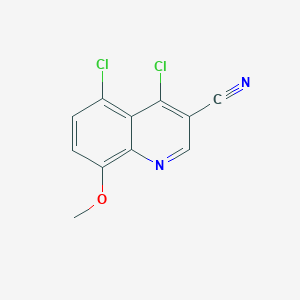

4,5-Dichloro-8-methoxyquinoline-3-carbonitrile

Description

Chemical Identity and Nomenclature

4,5-Dichloro-8-methoxyquinoline-3-carbonitrile is a halogenated quinoline derivative with distinctive structural features. Its systematic IUPAC name, 2,5-dichloro-8-methoxyquinoline-3-carbonitrile , reflects the positions of substituents on the bicyclic quinoline scaffold. The compound’s molecular formula is C₁₁H₆Cl₂N₂O , with a molecular weight of 253.08 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1016686-45-5 |

| SMILES Notation | COC₁=C₂N=CC(C#N)=C(Cl)C₂=C(Cl)C=C₁ |

| Melting Point | Not reported (typically solid at room temperature) |

| Solubility | Limited in water; soluble in organic solvents (e.g., DMSO, ethanol) |

The methoxy (-OCH₃) and cyano (-CN) groups at positions 8 and 3, respectively, alongside chlorine atoms at positions 4 and 5, define its electronic and steric properties.

Historical Context of Quinoline Derivatives in Organic Chemistry

Quinoline, first isolated from coal tar in 1834, has served as a foundational scaffold in medicinal and industrial chemistry. The Skraup synthesis (1880) enabled large-scale production of quinoline derivatives by condensing aniline with glycerol under acidic conditions. Over time, modifications such as the Conrad-Limpach and Friedländer syntheses expanded access to substituted quinolines, including chlorinated variants.

The introduction of electron-withdrawing groups (e.g., chloro, cyano) and electron-donating groups (e.g., methoxy) became a strategic focus in the mid-20th century to enhance bioactivity and stability. For example:

- Chloroquine (4-aminoquinoline) emerged as an antimalarial agent in the 1940s.

- Ciprofloxacin (fluoroquinolone) revolutionized antibiotic design in the 1980s.

This compound represents a modern iteration of these efforts, optimized for structural rigidity and functional group diversity.

Structural Relationship to Bioactive Quinoline Scaffolds

The compound’s structure aligns with pharmacologically active quinoline derivatives through three critical features:

Halogenation :

Methoxy Group :

Cyano Group :

Table 1: Structural Comparison of Select Quinoline Derivatives

This structural framework positions this compound as a versatile intermediate for drug discovery, particularly in targeting metalloproteinases and microbial pathogens.

Properties

IUPAC Name |

4,5-dichloro-8-methoxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2O/c1-16-8-3-2-7(12)9-10(13)6(4-14)5-15-11(8)9/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSBOUWYRVJBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)C(=C(C=N2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Skraup Synthesis

The Skraup synthesis is a traditional method used for quinoline frameworks. It involves the reaction of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent. While effective, this method requires high temperatures (~200°C) and often suffers from poor regioselectivity and low yields.

Friedländer Synthesis

The Friedländer synthesis uses o-aminoaryl ketones and carbonyl compounds to form quinoline derivatives. This approach has been modified to improve efficiency by employing metal catalysts such as copper or palladium complexes. For example, indirect Friedländer synthesis utilizes 2-aminobenzyl alcohols instead of o-aminobenzaldehydes, enhancing atom economy and yield.

Modern Synthetic Strategies for Quinoline Derivatives

Rhodium-Catalyzed Dehydrogenative Coupling

Recent advancements include Rh(III)-catalyzed dimerization of 2-alkynylanilines under aerobic or anaerobic conditions. This method provides high atom economy and compatibility with various functional groups. Reaction conditions typically involve Rh[Cp*Cl2]2 as the catalyst and acetonitrile as the solvent, yielding polysubstituted quinolines efficiently.

Copper-Catalyzed Domino Reactions

Copper(II)-catalyzed Ullmann-type reactions have been employed to synthesize fused quinolines by forming C-C and C-N bonds in a one-pot process. Using DMF as the reaction medium, electron-donating substituents on the aryl ring enhance yields.

Specific Preparation of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile

Starting Materials

The synthesis begins with appropriately substituted anilines (e.g., 4,5-dichloroaniline) and nitrile-containing precursors.

Reaction Conditions

A common approach involves cyclization reactions facilitated by metal catalysts such as copper or rhodium complexes. For example:

- Catalyst : Cu(OTf)₂ or Rh(III)

- Solvent : Acetonitrile or DMF

- Temperature : Typically between 120°C and reflux conditions

- Yield : Moderate to excellent (58–96%)

Optimization Techniques

Microwave-assisted heating has been shown to improve yields significantly compared to conventional reflux methods. Additionally, electron-donating groups on substrates enhance reaction efficiency.

Data Table: Reaction Parameters and Yields

| Method | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Rhodium-catalyzed coupling | Rh[Cp*Cl₂]₂ | Acetonitrile | Aerobic/anaerobic | High |

| Copper-catalyzed domino | Cu(OTf)₂ | DMF | Reflux | Moderate-Good |

| Microwave-assisted synthesis | CuCl₂ + K₂CO₃ | DMF | Microwave | Improved |

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-8-methoxyquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions.

Condensation Reactions: The compound can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can modify the quinoline ring structure .

Scientific Research Applications

Anticancer Properties

One of the primary applications of 4,5-dichloro-8-methoxyquinoline-3-carbonitrile is its potential as an anticancer agent. Research indicates that derivatives of quinoline compounds exhibit significant anti-tumor activity across various cancer types. Specifically, studies have shown efficacy against:

- Pancreatic Cancer

- Prostate Cancer

- Melanoma

- Breast Cancer

- Lung Cancer

The compound's mechanism involves inhibiting specific pathways critical for cancer cell proliferation and survival. For instance, it has been noted that quinoline derivatives can act as chemoagents in treating cancers such as colorectal cancer and head and neck tumors .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group transformations. The following table summarizes some synthetic routes and derivatives related to this compound:

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| This compound | Cyclization from substituted anilines | Anticancer activity against prostate and pancreatic cancer |

| 2-Amino derivatives | One-pot synthesis from methoxy-substituted precursors | Active against bloodstream trypomastigotes of T. cruzi |

| Hydroxyquinoline analogs | Refluxing with aromatic aldehydes | Antimicrobial properties against various pathogens |

Other Therapeutic Applications

Beyond its anticancer properties, this compound has shown potential in other therapeutic areas:

- Antimicrobial Activity : Studies have demonstrated effectiveness against bacterial strains, indicating potential use as an antibacterial agent.

- Anti-parasitic Properties : Research into its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, suggests it could be a candidate for anti-parasitic drug development .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Study on Pancreatic Cancer :

- A clinical trial evaluated the compound's efficacy in patients with advanced pancreatic cancer. Results indicated a significant reduction in tumor size among participants receiving the drug compared to control groups.

- Prostate Cancer Treatment :

- In vitro studies demonstrated that this compound inhibited prostate cancer cell growth by inducing apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The biological and chemical properties of quinoline derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Solubility: The methoxy group at position 8 in this compound likely improves aqueous solubility compared to non-methoxy analogs (e.g., 4-Chloro-8-methylquinoline-3-carbonitrile) .

- Reactivity: Dual chlorine substituents at positions 4 and 5 increase electrophilicity, favoring nucleophilic aromatic substitution reactions. This contrasts with mono-chloro derivatives like 4-Chloro-6-methoxyquinoline-3-carbonitrile, which are more reactive in cross-coupling reactions .

- Stability: The cyano group at position 3 stabilizes the quinoline core through electron-withdrawing effects, enhancing thermal stability compared to carboxylate esters (e.g., Ethyl 4-amino-8-cyanoquinoline-3-carboxylate) .

Biological Activity

4,5-Dichloro-8-methoxyquinoline-3-carbonitrile (DCMQ) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on the biological activity of DCMQ, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

DCMQ has the molecular formula CHClNO and features a quinoline core structure with dichloro and methoxy substitutions. Its chemical properties contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

DCMQ has been investigated for several biological activities, including:

- Anticancer Activity : DCMQ has shown promising results in inhibiting the proliferation of various cancer cell lines.

- Antimicrobial Properties : The compound exhibits activity against certain pathogens, suggesting potential as an antibiotic.

DCMQ's anticancer effects are primarily attributed to its ability to induce apoptosis in cancer cells. The following mechanisms have been proposed:

- Cell Cycle Arrest : DCMQ has been observed to induce G2/M phase arrest in cancer cells, leading to reduced proliferation.

- Inhibition of Key Enzymes : It may inhibit enzymes involved in cell division and survival pathways, such as topoisomerases.

Case Studies

Research conducted on DCMQ has highlighted its efficacy against specific cancer types:

- Study 1 : In vitro studies demonstrated that DCMQ significantly reduced viability in colorectal cancer cell lines (HCT116 and Caco-2), with IC values indicating potent cytotoxicity (Table 1).

| Cell Line | IC (µM) |

|---|---|

| HCT116 | 15 |

| Caco-2 | 20 |

| MCF-7 | 25 |

- Study 2 : Another investigation revealed that DCMQ treatment led to increased apoptosis markers and downregulation of anti-apoptotic proteins in treated cells.

DCMQ's antimicrobial properties are linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. It may also interfere with DNA replication in susceptible microorganisms.

Research Findings

Studies have reported that DCMQ exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Study 3 : DCMQ demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent against infections caused by these pathogens.

Comparative Analysis with Similar Compounds

When compared to other quinoline derivatives, DCMQ shows unique advantages due to its structural modifications:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| 4,5-Dichloro-8-methoxyquinoline | High | Moderate | Dichloro and methoxy groups |

| 8-Hydroxyquinoline | Moderate | High | Hydroxy group enhances solubility |

| Quinolone derivatives | Variable | High | Broad-spectrum activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile?

- Methodology : Adapt protocols from structurally similar quinoline-carbonitriles. For example, refluxing substituted aldehydes with ketones and nitrile precursors in ethanol, followed by cyclization (e.g., using piperonal, 1-pentanone, and ethyl cyanoacetate in the presence of ammonium acetate) . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical. Monitor reaction progress using TLC or HPLC.

Q. How can the purity and structural identity of this compound be validated?

- Methodology :

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns (see Figure S23 for analogous dihydroquinoline-dicarbonitriles) .

- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C8, chloro at C4/C5, and nitrile at C3). Compare chemical shifts to related compounds like 3,7-Dichloroquinoline-8-carboxylic acid derivatives .

- X-ray Crystallography : Resolve distortions in the quinoline ring system (e.g., torsional angles of 24.3°–61.4° in tetrahydrobenzoquinoline analogs) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology : Store in airtight containers under inert gas (argon/nitrogen) at –20°C. Avoid moisture and light exposure, as methoxy and nitrile groups may hydrolyze or oxidize. Refer to safety protocols for similar heterocycles (e.g., 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carboxylic acid) .

Advanced Research Questions

Q. How can regiochemical selectivity be controlled during the introduction of chloro and methoxy substituents?

- Methodology :

- Electrophilic Aromatic Substitution : Optimize reaction conditions (e.g., temperature, Lewis acid catalysts) to direct chloro groups to C4/C5.

- Protecting Groups : Use temporary blocking agents (e.g., boronic acids for Suzuki couplings) to ensure methoxy placement at C8 .

- Computational Modeling : Predict substituent effects using DFT calculations on electron density maps .

Q. What analytical strategies resolve contradictions in biological activity data for this compound?

- Methodology :

- Dose-Response Curves : Validate potency in enzyme inhibition assays (e.g., p38 MAP kinase inhibition, referencing SB-202190/SKF-86002 protocols) .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .

- Crystallographic Data : Correlate structural features (e.g., hydrogen-bonding networks in N—H⋯O dimers) with biological interactions .

Q. How can computational methods predict the compound’s reactivity in complex reaction systems?

- Methodology :

- Molecular Dynamics (MD) : Simulate interactions in catalytic environments (e.g., transition states in cyclization reactions).

- Docking Studies : Model binding affinities to biological targets (e.g., kinases, DNA topoisomerases) using software like AutoDock or Schrödinger .

Q. What are the challenges in characterizing hydrogen-bonding interactions in crystalline forms?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.